molecular formula C13H10N2O3 B11960008 2-Cyano-3-(2-furyl)-N-(2-furylmethyl)acrylamide

2-Cyano-3-(2-furyl)-N-(2-furylmethyl)acrylamide

Katalognummer: B11960008
Molekulargewicht: 242.23 g/mol
InChI-Schlüssel: QKYFQSIHBRLLFU-YFHOEESVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyano-3-(2-furyl)-N-(2-furylmethyl)acrylamide is an organic compound that features a cyano group, a furan ring, and an acrylamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(2-furyl)-N-(2-furylmethyl)acrylamide typically involves the reaction of 2-furylmethylamine with 2-cyano-3-(2-furyl)acrylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyano-3-(2-furyl)-N-(2-furylmethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The furan rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Wissenschaftliche Forschungsanwendungen

2-Cyano-3-(2-furyl)-N-(2-furylmethyl)acrylamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Cyano-3-(2-furyl)-N-(2-furylmethyl)acrylamide involves its interaction with specific molecular targets. The cyano group and furan rings can participate in various biochemical pathways, potentially inhibiting the growth of microorganisms by interfering with their metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Cyano-3-(2-furyl)acrylic acid: Similar structure but lacks the N-(2-furylmethyl) group.

    2-Cyano-3-(5-iodo-2-furyl)acrylic acid: Contains an iodine atom on the furan ring.

    Methyl 2-cyano-3-(2-furyl)acrylate: An ester derivative with a similar core structure.

Uniqueness

2-Cyano-3-(2-furyl)-N-(2-furylmethyl)acrylamide is unique due to the presence of both cyano and acrylamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C13H10N2O3

Molekulargewicht

242.23 g/mol

IUPAC-Name

(Z)-2-cyano-3-(furan-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C13H10N2O3/c14-8-10(7-11-3-1-5-17-11)13(16)15-9-12-4-2-6-18-12/h1-7H,9H2,(H,15,16)/b10-7-

InChI-Schlüssel

QKYFQSIHBRLLFU-YFHOEESVSA-N

Isomerische SMILES

C1=COC(=C1)CNC(=O)/C(=C\C2=CC=CO2)/C#N

Kanonische SMILES

C1=COC(=C1)CNC(=O)C(=CC2=CC=CO2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.